molecular formula C10H10ClN3O B1467388 [1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1249578-45-7

[1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No. B1467388
CAS RN: 1249578-45-7
M. Wt: 223.66 g/mol
InChI Key: WENJPMPTCBDANA-UHFFFAOYSA-N
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Description

[1-(4-Chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol, also known as CMTM, is a compound that has been studied for its potential applications in scientific research. CMTM has been found to have several biochemical and physiological effects, as well as various advantages and limitations for lab experiments.

Scientific Research Applications

[1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol has been found to have several potential applications in scientific research. For example, it has been used as a fluorescent probe to detect the presence of reactive oxygen species (ROS) in cells. It has also been used to study the effects of ROS on cell proliferation and apoptosis. Additionally, this compound has been used as a reagent for the synthesis of various compounds, such as benzothiazoles and quinolines.

Advantages and Limitations for Lab Experiments

[1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol has several advantages for use in lab experiments. For example, it is relatively inexpensive and easy to synthesize, and it is also non-toxic and non-irritating. Additionally, this compound is highly fluorescent, and it is also stable in a variety of conditions. However, this compound also has some limitations. For example, it has a low solubility in water, which can make it difficult to use in certain applications. Additionally, this compound is not very soluble in organic solvents, which can limit its use in certain experiments.

Future Directions

There are several possible future directions for research involving [1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol. For example, further research could be conducted to better understand the mechanism of action of this compound and to identify additional applications for it. Additionally, further research could be conducted to explore the potential use of this compound as an anticancer agent and to investigate its effects on other diseases. Additionally, research could be conducted to develop more efficient and cost-effective methods of synthesizing this compound. Finally, research could be conducted to explore the potential use of this compound as a fluorescent probe for other types of molecules, such as proteins and nucleic acids.

properties

IUPAC Name

[1-(4-chloro-2-methylphenyl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O/c1-7-4-8(11)2-3-10(7)14-5-9(6-15)12-13-14/h2-5,15H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENJPMPTCBDANA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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